

# "Azetidine-3-carboxamide" basic properties and structure

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## Compound of Interest

Compound Name: Azetidine-3-carboxamide

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An In-depth Technical Guide to **Azetidine-3-carboxamide**: Core Properties and Structure

## Introduction

**Azetidine-3-carboxamide** is a saturated four-membered heterocyclic compound containing a nitrogen atom and a carboxamide group at the 3-position. The azetidine ring, a strained cyclic amine, is a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and unique physicochemical properties to molecules.<sup>[1]</sup> Derivatives of the azetidine core, including those with carboxamide moieties, are explored for a variety of biological activities. This document provides a technical overview of the fundamental properties, structure, and synthetic considerations for **Azetidine-3-carboxamide**, intended for researchers and professionals in drug development.

## Core Properties and Structure

**Azetidine-3-carboxamide** is most commonly available and handled as its hydrochloride salt to improve stability and solubility. The properties of both the free base and its hydrochloride salt are summarized below.

## Structural Information

The structure of **Azetidine-3-carboxamide** consists of a central azetidine ring with a primary amide group attached to the third carbon atom.

- IUPAC Name: **azetidine-3-carboxamide**

- Molecular Formula: C<sub>4</sub>H<sub>8</sub>N<sub>2</sub>O
- Canonical SMILES: C1C(NC1)C(=O)N
- InChI: 1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7)
- InChIKey: BVHAZJRRJVJSES-UHFFFAOYSA-N[2]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **Azetidine-3-carboxamide** and its corresponding carboxylic acid, which provides context for its physical characteristics. Data for the commercially available hydrochloride salt is included where specified.

Property	Value	Source(s)
Molecular Weight	100.12 g/mol	(Calculated)
Appearance	Solid	[2]
CAS Number	124668-45-7 (hydrochloride salt)	[2]
Melting Point	286°C (for Azetidine-3-carboxylic acid)	[3]
Boiling Point	189.47 °C at 760 mmHg (for Azetidine-3-carboxylic acid)	[3]
Solubility	No data available	

## Synthesis and Experimental Protocols

The synthesis of **Azetidine-3-carboxamide** typically starts from its corresponding carboxylic acid, Azetidine-3-carboxylic acid, which can be synthesized through various routes. A common strategy involves the cyclization of a suitably substituted propane derivative.

## General Synthesis of Azetidine-3-carboxylic Acid

The synthesis of the azetidine ring is a well-documented process. One general approach involves the intramolecular cyclization of a  $\gamma$ -amino alcohol or a  $\gamma$ -haloamine.[4] For instance, the synthesis can start from a Baylis-Hillman adduct which undergoes a one-pot annulation with an N-arylphosphoramidate to yield an azetidine-3-carboxylate precursor.[5]

## Conversion to Azetidine-3-carboxamide: A General Protocol

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. The following is a generalized, representative protocol for this conversion.

**Objective:** To convert N-protected Azetidine-3-carboxylic acid to the corresponding primary amide, followed by deprotection.

### Materials:

- N-Boc-Azetidine-3-carboxylic acid (starting material)
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Dichloromethane (DCM) as solvent
- Ammonia ( $\text{NH}_3$ ) solution (e.g., 0.5 M in 1,4-dioxane or aqueous)
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent for deprotection
- Diatomaceous earth for filtration
- Standard glassware for organic synthesis

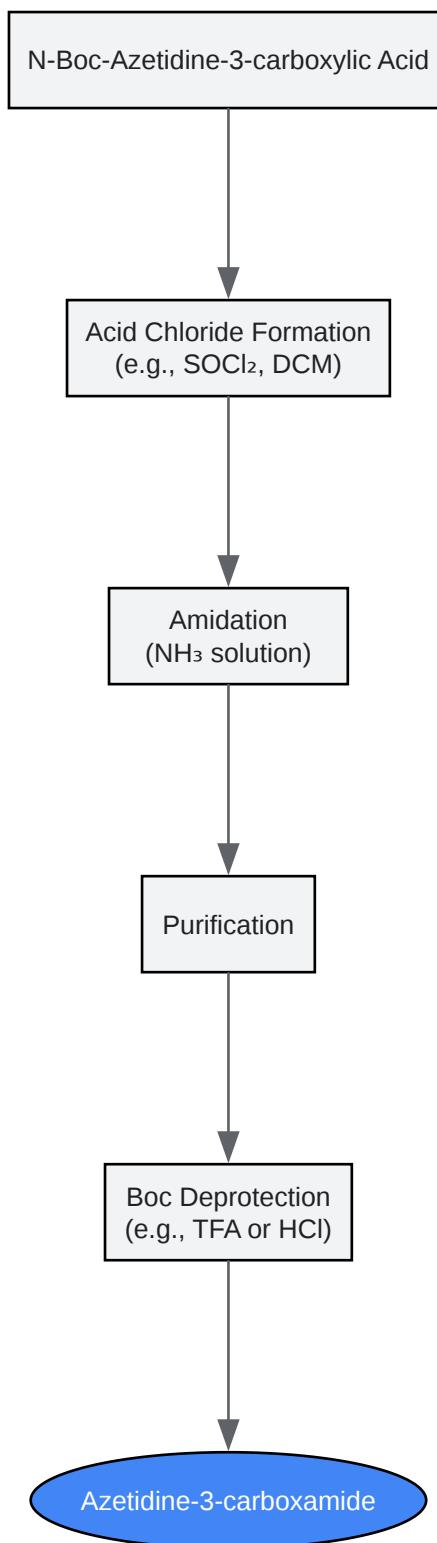
### Procedure:

- **Acid Chloride Formation:** To a solution of N-Boc-Azetidine-3-carboxylic acid in anhydrous DCM, slowly add thionyl chloride or oxalyl chloride at 0 °C. The reaction is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy showing the disappearance of the carboxylic acid O-H stretch).

- **Amidation:** The reaction mixture containing the newly formed acid chloride is then slowly added to a cooled (0 °C) solution of ammonia. This results in the formation of **N-Boc-Azetidine-3-carboxamide**. The reaction is allowed to proceed to completion.
- **Work-up and Isolation:** The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude **N-Boc-Azetidine-3-carboxamide**. Purification can be achieved by column chromatography.
- **Deprotection:** The purified **N-Boc-Azetidine-3-carboxamide** is dissolved in a suitable solvent (like DCM or dioxane), and a strong acid such as TFA or a solution of HCl is added to remove the Boc protecting group. The reaction is stirred at room temperature until completion.
- **Final Product Isolation:** The solvent is removed under reduced pressure. If an HCl salt is formed, it can be precipitated with a non-polar solvent like diethyl ether and collected by filtration to yield **Azetidine-3-carboxamide** hydrochloride.

The following diagram illustrates the general workflow for the synthesis.

## General Synthetic Workflow for Azetidine-3-carboxamide

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Caption: General synthetic workflow for **Azetidine-3-carboxamide**.

## Biological and Medicinal Context

While many derivatives of the azetidine scaffold have been explored for their biological activities, data on the parent **Azetidine-3-carboxamide** is limited. For context, related structures such as (R)-azetidine-2-carboxamides have been investigated as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).<sup>[6][7]</sup> Interestingly, one study noted that changing the core from an azetidine-2-carboxamide to an **azetidine-3-carboxamide** resulted in a loss of this inhibitory activity, highlighting the critical role of substituent positioning on the azetidine ring for biological function.<sup>[6]</sup>

Other substituted azetidinyl carboxamides have been developed as a novel class of herbicides that inhibit the acyl-ACP thioesterase enzyme in plants.<sup>[8]</sup> These examples underscore the utility of the azetidine carboxamide scaffold as a starting point for the development of new bioactive molecules.

## Safety Information

For the hydrochloride salt of **Azetidine-3-carboxamide**, the following safety information is noted:

- GHS Pictogram: GHS07 (Exclamation Mark)<sup>[2]</sup>
- Signal Word: Warning<sup>[2]</sup>
- Hazard Statement: H302 (Harmful if swallowed)<sup>[2]</sup>

Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

## Conclusion

**Azetidine-3-carboxamide** is a foundational chemical structure with significant potential in medicinal chemistry and drug discovery. Its rigid, four-membered ring offers a unique conformational constraint that can be exploited in the design of novel therapeutic agents. While the biological profile of the parent compound is not extensively detailed, its derivatives have shown promise in various applications. The synthetic routes to this compound are accessible

through standard organic chemistry transformations, making it a readily available building block for further research and development.

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